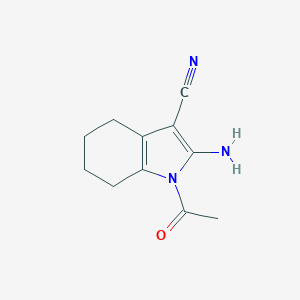![molecular formula C8H12N2O2 B177642 Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione CAS No. 150284-51-8](/img/structure/B177642.png)
Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione
説明
Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione, also known as CPP, is a chemical compound that has been widely used in scientific research for its ability to modulate the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. CPP has been shown to enhance the activity of the NMDA receptor, which has led to its use in a variety of research applications.
作用機序
Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione acts as a competitive antagonist of the NMDA receptor, binding to the receptor at the glycine site. By blocking the binding of glycine, which is an essential co-agonist of the NMDA receptor, Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione reduces the activity of the receptor. However, at low concentrations, Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione has been shown to enhance the activity of the NMDA receptor, which is believed to be due to its ability to allosterically modulate the receptor.
Biochemical and Physiological Effects
Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione has been shown to have a variety of biochemical and physiological effects. In addition to enhancing LTP, Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione has been shown to increase the release of dopamine in the striatum, which is believed to be involved in its effects on drug addiction. Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in synaptic plasticity and neuroprotection.
実験室実験の利点と制限
One of the main advantages of using Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione in lab experiments is its ability to selectively modulate the NMDA receptor. This allows researchers to study the role of the NMDA receptor in a variety of physiological and pathological processes. However, one limitation of using Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione is its relatively low potency, which can make it difficult to achieve consistent effects at low concentrations.
将来の方向性
There are several future directions for research on Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione. One area of interest is the role of Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione in neuroprotection and neurodegenerative diseases. Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione has been shown to increase the expression of BDNF, which is believed to be involved in its neuroprotective effects. Another area of interest is the use of Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione in combination with other drugs or therapies for the treatment of various disorders, including drug addiction, depression, and schizophrenia. Finally, there is a need for the development of more potent and selective NMDA receptor modulators, which could provide new insights into the role of the NMDA receptor in health and disease.
合成法
Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione can be synthesized through a multi-step process starting from 2,3-dichloropyridine. The first step involves the conversion of 2,3-dichloropyridine to 2,3-dichloropyridin-4-ol, which is then reacted with 1,2-diaminopropane to form the corresponding diamine. The diamine is then cyclized under acidic conditions to yield Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione.
科学的研究の応用
Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione has been used in a variety of scientific research applications, including studies on synaptic plasticity, learning, and memory. By modulating the activity of the NMDA receptor, Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione has been shown to enhance long-term potentiation (LTP), a process that is believed to underlie learning and memory. Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione has also been used in studies on drug addiction, depression, and schizophrenia.
特性
IUPAC Name |
3,6,7,8,9,9a-hexahydro-2H-pyrido[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-7-5-9-8(12)6-3-1-2-4-10(6)7/h6H,1-5H2,(H,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBLPNSWHUPKPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C(=O)NCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441342 | |
| Record name | Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150284-51-8, 37043-04-2 | |
| Record name | Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | octahydro-1H-pyrido[1,2-a]piperazine-1,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B177578.png)


![tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B177592.png)
![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea](/img/structure/B177594.png)

![methyl N-[(2S)-1-[[(2S,3S)-4-[[[(2S)-2-(ethoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B177597.png)